ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate (CAS 1396764-92-3) is a synthetic small molecule belonging to the piperazinylpyrimidine class, a scaffold widely recognized in medicinal chemistry as a privileged core for kinase inhibition and central nervous system (CNS) target modulation. With a molecular formula of C12H19N5O2 and a molecular weight of 265.32 g/mol, the compound combines a 4-amino-6-methylpyrimidine heterocycle with an N-ethylcarboxylate-substituted piperazine.

Molecular Formula C12H19N5O2
Molecular Weight 265.31 g/mol
CAS No. 1396764-92-3
Cat. No. B6501313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate
CAS1396764-92-3
Molecular FormulaC12H19N5O2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)N)C
InChIInChI=1S/C12H19N5O2/c1-3-19-12(18)17-6-4-16(5-7-17)11-14-9(2)8-10(13)15-11/h8H,3-7H2,1-2H3,(H2,13,14,15)
InChIKeyOBAZEEGALBSTGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate (CAS 1396764-92-3): Procurement-Relevant Structural & Physicochemical Baseline


Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate (CAS 1396764-92-3) is a synthetic small molecule belonging to the piperazinylpyrimidine class, a scaffold widely recognized in medicinal chemistry as a privileged core for kinase inhibition and central nervous system (CNS) target modulation [1]. With a molecular formula of C12H19N5O2 and a molecular weight of 265.32 g/mol, the compound combines a 4-amino-6-methylpyrimidine heterocycle with an N-ethylcarboxylate-substituted piperazine. The molecule possesses 3 hydrogen bond donors, 7 hydrogen bond acceptors, and a predicted octanol-water partition coefficient (clogP) of approximately 0.29, placing it within favorable drug-like chemical space per Lipinski's Rule of Five . Commercially available at ≥95% purity from multiple vendors, this compound serves primarily as a versatile synthetic building block and fragment for medicinal chemistry optimization campaigns targeting kinase-dependent pathologies and other biological pathways .

Why Generic Substitution Fails for Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate: Critical Structural Determinants of Biological Selectivity


Within the piperazinylpyrimidine class, even minor structural variations at the pyrimidine 4- and 6-positions and the piperazine N-substituent produce profound shifts in kinase selectivity profiles, cellular potency, and physicochemical properties [1]. The 4-amino group on the pyrimidine ring of the target compound serves as a critical hydrogen bond donor that can engage hinge-region residues in ATP-binding pockets, while the 6-methyl substituent introduces steric and electronic modulation absent in unsubstituted analogs such as ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate (CAS 99931-83-6) . The ethyl carbamate moiety on the piperazine ring provides a metabolically labile ester that can function as a protecting group for further derivatization or as a modulator of lipophilicity and membrane permeability. Piperazinylpyrimidines designed as kinase inhibitors demonstrate that even single-atom changes at the pyrimidine 4-position can shift kinase binding from PDGFR-family kinases to S6K1 with >400-fold selectivity differences [1][2]. These structure-activity relationship (SAR) characteristics mean that the target compound cannot be generically substituted by another piperazinylpyrimidine analog without risking complete loss of the desired binding or functional profile in a given assay system.

Quantitative Differentiation Evidence for Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate vs. Closest Analogs


Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. Unsubstituted Pyrimidine Analog

Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate possesses 3 hydrogen bond donors (HBD) — contributed by the primary amine at pyrimidine C4 — versus 0 HBD for the unsubstituted comparator ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate (CAS 99931-83-6) [1]. This difference in HBD count directly impacts the molecule's capacity to engage kinase hinge-region residues, because the 4-amino group provides a critical donor interaction that is entirely absent in the des-amino analog. Additionally, the 6-methyl group increases molecular weight from 236.27 g/mol (comparator) to 265.32 g/mol (target), adding steric bulk that can influence binding pocket complementarity and selectivity .

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Piperazine vs. Piperidine Scaffold Differentiation: Implications for Aqueous Solubility and CNS Multiparameter Optimization

The target compound incorporates a piperazine ring, which provides two tertiary amine nitrogen atoms capable of protonation at physiological pH, enhancing aqueous solubility relative to the piperidine analog 6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine (CAS 91717-23-6), which contains only a single basic nitrogen [1]. The piperazine N4 nitrogen in the target compound is further derivatized as an ethyl carbamate, providing a modifiable handle that can be cleaved or further functionalized — an option unavailable with simple piperidine analogs. The computed topological polar surface area (tPSA) of the target compound (≈99.8 Ų) is significantly higher than that of the piperidine comparator (estimated ≈64 Ų), which has implications for membrane permeability and blood-brain barrier penetration potential [1].

Pharmacokinetics CNS Drug Design Solubility Optimization

Class-Level Evidence: Piperazinylpyrimidine Scaffold as a Selectivity-Enabling Kinase Inhibitor Core

Piperazinylpyrimidine derivatives, as a class, have been validated as selective kinase inhibitors with demonstrated differential potency against oncogenic mutant kinases versus wild-type counterparts. In the seminal work by Shallal and Russu, compound 4 of the piperazinylpyrimidine series demonstrated significantly greater potency against oncogenic mutant forms of PDGFR-family kinases compared to wild-type, establishing a selectivity paradigm directly relevant to the target compound's scaffold [1]. The well-characterized analog PF-4708671 (a piperazinyl-pyrimidine derivative) demonstrates S6K1 inhibition with Ki = 20 nM and IC50 = 160 nM, with 400-fold selectivity over S6K2 and >20-fold selectivity over RSK1/2 . While the specific target compound (CAS 1396764-92-3) lacks published kinome-wide profiling data, its 4-amino-6-methylpyrimidine substitution pattern — distinct from PF-4708671's trifluoromethyl-pyrimidine — positions it within a chemical space that has produced sub-100 nM kinase inhibitors across multiple targets, as evidenced by the PRMT4 inhibitory activity (IC50 = 42 nM) of the structurally related building block 6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine [2].

Kinase Inhibition Cancer Therapeutics Selectivity Profiling

Ethyl Carbamate as a Tractable Synthetic Handle: Differential Synthetic Utility vs. tert-Butyl Carbamate and Free Piperazine Analogs

The ethyl carbamate (—COOEt) substituent on the piperazine N4 nitrogen of the target compound provides a chemically orthogonal protecting group that differs critically from the tert-butyl carbamate (Boc) found on analogous building blocks such as tert-butyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate [1]. Ethyl carbamates are stable under acidic conditions that cleave Boc groups (e.g., TFA/DCM), enabling sequential deprotection strategies in library synthesis. Conversely, ethyl carbamates can be cleaved under basic conditions (e.g., KOH/EtOH or TMSI) that would leave Boc groups intact. This orthogonality allows the target compound to be integrated into synthetic pathways that are incompatible with Boc-protected analogs, providing a differentiated procurement rationale for laboratories executing multi-step parallel synthesis campaigns . The ethyl ester also offers a lower molecular weight contribution (+73.07 Da for —COOEt) compared to Boc (+100.12 Da for —COOtBu), providing a 27 Da advantage per molecule that is meaningful in fragment-based approaches where ligand efficiency metrics penalize excess mass .

Synthetic Chemistry Protecting Group Strategy Parallel Synthesis

High-Impact Application Scenarios for Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Library Design Requiring Hinge-Binding Hydrogen Bond Donors

The 4-amino group on the pyrimidine ring provides 3 hydrogen bond donors — a feature entirely absent in unsubstituted pyrimidine-piperazine building blocks such as ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate (HBD = 0). Medicinal chemistry teams constructing fragment libraries for kinase inhibitor discovery should prioritize this compound when hinge-region engagement is a design requirement, because the 4-amino substituent enables the canonical donor-acceptor-donor motif that anchors Type I kinase inhibitors within the ATP-binding pocket. The 6-methyl group provides additional hydrophobic contact surface that can be exploited for selectivity engineering.

Orthogonal Protection Strategy in Multi-Step Parallel Synthesis of Piperazine-Containing Compound Libraries

The ethyl carbamate protecting group on the target compound is stable under acidic deprotection conditions (e.g., TFA/DCM) that cleave Boc groups, yet can be removed under alkaline conditions (KOH/EtOH, TMSI). This chemical orthogonality relative to tert-butyl carbamate-protected analogs makes the target compound ideal for synthetic sequences requiring differential deprotection of multiple amine functionalities. Procurement of this specific ethyl carbamate building block — rather than the more common Boc analog — enables two-directional library expansion strategies that reduce overall synthetic step count and increase the diversity of accessible final compounds.

Development of CNS-Penetrant Kinase Probes Leveraging Favorable Physicochemical Profile

With a computed tPSA of approximately 99.8 Ų (below the 120 Ų threshold frequently associated with blood-brain barrier penetration) and a clogP of 0.29 (within the 1–3 optimal range for CNS drugs), the target compound resides in favorable CNS multiparameter optimization (MPO) space. Compared to piperidine analogs such as 6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine (tPSA ≈ 64 Ų), the higher tPSA of the piperazine-containing target compound offers a differentiated balance between permeability and solubility that is particularly relevant for CNS-targeted kinase programs. Researchers developing brain-penetrant kinase inhibitors should evaluate this scaffold as a starting point for lead optimization, where the ethyl carbamate can serve as a prodrug handle or be replaced to tune CNS exposure.

SAR Exploration Around Clinically Validated Piperazinylpyrimidine Kinase Inhibitors

The piperazinylpyrimidine class has produced clinical candidates and tool compounds such as PF-4708671 (S6K1 Ki = 20 nM, IC50 = 160 nM, 400-fold S6K1/S6K2 selectivity) and GDC-0980 (PI3Kα/β/δ/γ IC50 = 5/27/7/14 nM; mTOR Ki = 17 nM). The target compound's 4-amino-6-methylpyrimidine substitution pattern represents an underexplored region of chemical space within this validated class. Teams engaged in scaffold-hopping or patent-circumvention strategies around existing piperazinylpyrimidine intellectual property should procure this compound to systematically evaluate the impact of pyrimidine 4-amino/6-methyl substitution on kinase selectivity, cellular potency, and ADME properties relative to the more extensively characterized trifluoromethyl- and unsubstituted-pyrimidine series.

Quote Request

Request a Quote for ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.